molecular formula C3H9N B141332 N-Ethylmethylamine CAS No. 624-78-2

N-Ethylmethylamine

Cat. No. B141332
CAS RN: 624-78-2
M. Wt: 59.11 g/mol
InChI Key: LIWAQLJGPBVORC-UHFFFAOYSA-N
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Description

N-Ethylmethylamine is a compound that can be derived from ethylamine, which is a simple amine consisting of an ethyl group attached to an amino group. It is related to various other compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-Ethylmethylamine derivatives has been explored in several studies. For instance, N-(6-chloro-3-pyridyl)methyl-N-ethylamine is synthesized as an intermediate for nitenpyram, with optimized conditions yielding a high conversion rate of 95% . Another study reports the synthesis of N-methyl-2-(2-pyridyl)ethylamine hydrochloride from 2-methylpyridine, achieving an 86.8% yield under optimal conditions . These studies demonstrate the feasibility of synthesizing N-ethylated amine derivatives with high efficiency.

Molecular Structure Analysis

The molecular structure of N-Ethylmethylamine-related compounds has been investigated using various techniques. For example, the crystal structure of N-[2-(Chloromercuri)ethyl]diethylamine has been determined by X-ray diffraction, revealing specific interatomic distances and angles . Additionally, ab initio molecular orbital studies have been conducted to understand the internal rotations in ethylamine, which is structurally related to N-Ethylmethylamine .

Chemical Reactions Analysis

N-Ethylmethylamine and its derivatives participate in various chemical reactions. The study of internal rotation in ethylamine provides insights into the potential energy surface and conformational stability of such amines . Moreover, the synthesis of N,N-bis(2-aminoethyl)ethylamine involves addition alkylation, indicating the reactivity of the ethylamine moiety in forming more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethylmethylamine derivatives are influenced by their molecular structure. For instance, the introduction of ethyl groups in polyamine conjugates has been shown to affect their transport behavior and selectivity for the polyamine transporter . The study of methoctramine-related polyamines, which are structurally related to N-Ethylmethylamine, reveals the importance of chain lengths and substituents on nitrogen atoms for their biological activity .

Scientific Research Applications

Polyamine Transporter Targeting
N-Ethylmethylamine derivatives have been studied for their ability to target the polyamine transporter (PAT) in cellular systems. Research has indicated that certain N-ethylated N-arylmethyl polyamine conjugates can interact with PAT, influencing its selectivity and function. This interaction has implications for the delivery of therapeutic agents and the design of drugs targeting specific cellular pathways (Kaur et al., 2008).

Identification as a Novel Scaffold for Soluble Epoxide Hydrolase Inhibitors
N-Ethylmethylamine has been identified as a novel scaffold for inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and hypertension. Through crystallographic fragment screening, compounds containing N-ethylmethylamine were found to form crucial hydrogen bonds with the catalytic residues of sEH, leading to the development of potent inhibitors (Amano et al., 2015).

Role in Surface Chemistry of Activated Carbons
Studies have explored the role of N-ethylmethylamine in the adsorption process on activated carbons, a critical process in various environmental and industrial applications. It was found that the interaction of N-ethylmethylamine with surface oxygen groups is crucial in the adsorption process, playing a significant role in the incorporation of nitrogen into the carbon matrix, affecting the material's properties and applications (El-Sayed & Bandosz, 2005).

Safety And Hazards

N-Ethylmethylamine is highly flammable and corrosive . It causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

N-methylethanamine
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InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9N
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DSSTOX Substance ID

DTXSID8060793
Record name Ethanamine, N-methyl-
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Molecular Weight

59.11 g/mol
Source PubChem
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Physical Description

Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS]
Record name N-Ethylmethylamine
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Vapor Pressure

390.0 [mmHg]
Record name N-Ethylmethylamine
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Product Name

Ethanamine, N-methyl-

CAS RN

624-78-2
Record name N-Ethyl-N-methylamine
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Record name N-Methylethylamine
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Record name Ethyl(methyl)amine
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Record name N-METHYLETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethylmethylamine
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N-Ethylmethylamine

Citations

For This Compound
165
Citations
Y Amano, E Tanabe, T Yamaguchi - Bioorganic & medicinal chemistry, 2015 - Elsevier
… Based on the binding mode, N-ethylmethylamine was identified as a promising scaffold that … demonstrate that the binding of N-ethylmethylamine to catalytic residues is similar to that of …
Number of citations: 20 www.sciencedirect.com
CS Creaser, JR Griffiths - Analytica chimica acta, 2001 - Elsevier
… presence of N-ethylmethylamine, n-propylamine and benzylamine vapour. Variations in the reduced mobilities for the polyether complexes containing isomeric N-ethylmethylamine and …
Number of citations: 15 www.sciencedirect.com
CS Creaser, JR Griffiths… - European Journal of …, 2000 - journals.sagepub.com
… N-ethylmethylamine and n-propylamine. For tetraglyme, the order of the reduced mobilities is Nethylmethylamine > n-… complex than that for the N-ethylmethylamine isomer. One possible …
Number of citations: 31 journals.sagepub.com
TF Werner, LI Olsson - Journal of Labelled Compounds and …, 1987 - Wiley Online Library
… -ethyl -N,N ,I-trimethyl -3,3-diphenyl propyl ammoni um bromide; 2) specifically labelled with I4C or H were similarly prepared by treating the labelled tosylates with N-ethylmethylamine …
X Luo, X Wu, Z Reng, X Min, X Xiao… - Industrial & Engineering …, 2017 - ACS Publications
… The mass transfer rate K 2 also increase 6 times using N-methylaniline and N-ethylmethylamine. Results from zeta-potential and FT-IR revealed that the enhanced adsorption capacity …
Number of citations: 51 pubs.acs.org
AR Lepley, RH Becker - Tetrahedron, 1965 - Elsevier
… The shift of one of the methyl substituents should give N-benzyl-N-ethylmethylamine (IV). While if the … N-Benzyl-N-ethylmethylamine (IV) was obtained starting with benzoyl chloride and …
Number of citations: 24 www.sciencedirect.com
KJ Koziol, W Stahl, HVL Nguyen - … Symposium on Molecular …, 2021 - ui.adsabs.harvard.edu
… In the present work, the spectra of N-ethylmethylamine and dimethylamine were remeasured using two molecular jet Fourier transform microwave spectrometers operating from 2 to 40 …
Number of citations: 2 ui.adsabs.harvard.edu
J Ge, DC Johnson - Journal of the Electrochemical Society, 1995 - iopscience.iop.org
… Anodic response is observed at both electrodes for ethylamine, N-ethylmethylamine, trimethylamine, ethanolamine, and L -alanine. However, data indicate that the oxide electrode …
Number of citations: 52 iopscience.iop.org
G Boon, W Langenaeker, F De Proft… - The Journal of …, 2001 - ACS Publications
… ) can be written as follows: N,N-ethylmethylamine > (Z)-2-fluoro-2… orientation for N,N-ethylmethylamine and ethyl methyl … present orientation of N,N-ethylmethylamine shows, contrary to …
Number of citations: 44 pubs.acs.org
JR Griffiths - 2001 - search.proquest.com
… For example, El fragmentation of N-ethylmethylamine (CHsCFlzNHCHs) produces three major spectral peaks at m/z 30, 44 and 59. These correspond to the fragment ions [CH4 N]'^ (m/…
Number of citations: 3 search.proquest.com

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